molecular formula C28H38N2O9S B15295225 Sufentanil-d3 Citrate

Sufentanil-d3 Citrate

Cat. No.: B15295225
M. Wt: 581.7 g/mol
InChI Key: OJCZPLDERGDQRJ-MUTAZJQDSA-N
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Description

Sufentanil-d3 Citrate is a deuterated form of sufentanil, a synthetic opioid analgesic. It is used primarily in research settings to study the pharmacokinetics and metabolism of sufentanil. The deuterium atoms in this compound replace hydrogen atoms, providing a stable isotope that can be traced in biological systems without altering the compound’s pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sufentanil-d3 Citrate involves multiple steps, starting from N-benzyl piperidone. The process includes N-debenzylation using a mixture of palladium on carbon (Pd/C) and palladium hydroxide (Pd(OH)2) to yield free amines. The deuterium-labeled sufentanil and its metabolite desmethylsufentanil are synthesized through optimized processes .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is often crystallized to obtain a stable form suitable for research applications .

Chemical Reactions Analysis

Types of Reactions

Sufentanil-d3 Citrate undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one atom or group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions include various metabolites of sufentanil, which are studied for their pharmacological properties and potential therapeutic applications .

Scientific Research Applications

Sufentanil-d3 Citrate is widely used in scientific research, particularly in the following fields:

Mechanism of Action

Sufentanil-d3 Citrate exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the ascending pain pathways, alters pain perception, and increases the pain threshold. The compound also inhibits the release of catecholamines, which helps control the sympathetic response to surgical stress .

Comparison with Similar Compounds

Similar Compounds

    Fentanyl: A synthetic opioid analgesic similar to sufentanil but less potent.

    Alfentanil: Another fentanyl analog with a shorter duration of action.

    Remifentanil: Known for its rapid onset and short duration of action.

Uniqueness

Sufentanil-d3 Citrate is unique due to its high potency and selectivity for mu-opioid receptors. Its deuterated form allows for precise tracing in research studies without altering its pharmacological effects .

Properties

Molecular Formula

C28H38N2O9S

Molecular Weight

581.7 g/mol

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylic acid;N-phenyl-N-[1-(2-thiophen-2-ylethyl)-4-(trideuteriomethoxymethyl)piperidin-4-yl]propanamide

InChI

InChI=1S/C22H30N2O2S.C6H8O7/c1-3-21(25)24(19-8-5-4-6-9-19)22(18-26-2)12-15-23(16-13-22)14-11-20-10-7-17-27-20;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-10,17H,3,11-16,18H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/i2D3;

InChI Key

OJCZPLDERGDQRJ-MUTAZJQDSA-N

Isomeric SMILES

[2H]C([2H])([2H])OCC1(CCN(CC1)CCC2=CC=CS2)N(C3=CC=CC=C3)C(=O)CC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Canonical SMILES

CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC3=CC=CS3)COC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Origin of Product

United States

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